(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride
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Overview
Description
(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, along with a pyrrolidine ring structure. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:
Nitration: Introduction of the nitro group to the phenyl ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom on the phenyl ring.
Pyrrolidine Ring Formation: Construction of the pyrrolidine ring through cyclization reactions.
Amine Introduction: Introduction of the amine group to the pyrrolidine ring.
Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the fluorine atom could yield various substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological responses.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine: The free base form of the compound.
(S)-1-(2-Chloro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride: A similar compound with a chlorine atom instead of a fluorine atom.
(S)-1-(2-Fluoro-6-aminophenyl)pyrrolidin-3-amine hydrochloride: A similar compound with an amino group instead of a nitro group.
Uniqueness
(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The specific stereochemistry (S-configuration) also plays a crucial role in its interactions with molecular targets.
Properties
IUPAC Name |
(3S)-1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O2.ClH/c11-8-2-1-3-9(14(15)16)10(8)13-5-4-7(12)6-13;/h1-3,7H,4-6,12H2;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLJIYCVXKCXMB-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=CC=C2F)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=C(C=CC=C2F)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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